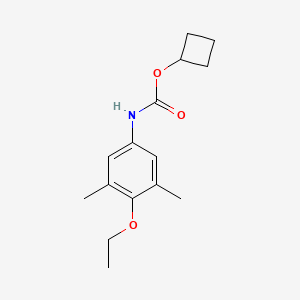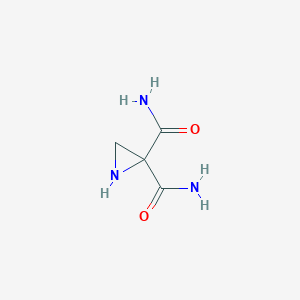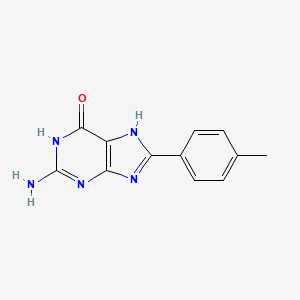
3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one is a complex organic compound known for its unique structure and potential applications in various fields of science This compound features an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom
Méthodes De Préparation
The synthesis of 3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methylbut-3-en-2-ylamine with diphenylglyoxal in the presence of a suitable catalyst can lead to the formation of the desired oxazole compound. Industrial production methods may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .
Analyse Des Réactions Chimiques
3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of corresponding oxazole derivatives with altered functional groups .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying enzyme mechanisms or as a ligand in binding studies. In medicine, its derivatives could be explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents. Additionally, in the industry, it can be utilized in the development of new materials with specific properties .
Mécanisme D'action
The mechanism of action of 3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to target proteins or enzymes. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 3-(2-Methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2(3H)-one stands out due to its unique structural features and reactivity. Similar compounds include other oxazole derivatives, such as 4,5-diphenyl-1,3-oxazole and 2-methyl-4,5-diphenyl-1,3-oxazole. The presence of the 2-methylbut-3-en-2-yl group in this compound imparts distinct chemical properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
82238-50-4 |
|---|---|
Formule moléculaire |
C20H19NO2 |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
3-(2-methylbut-3-en-2-yl)-4,5-diphenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C20H19NO2/c1-4-20(2,3)21-17(15-11-7-5-8-12-15)18(23-19(21)22)16-13-9-6-10-14-16/h4-14H,1H2,2-3H3 |
Clé InChI |
NCELLSDZSSRBEC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C)N1C(=C(OC1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/structure/B14423196.png)
![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
![1-Azabicyclo[4.4.4]tetradec-5-ene](/img/structure/B14423204.png)
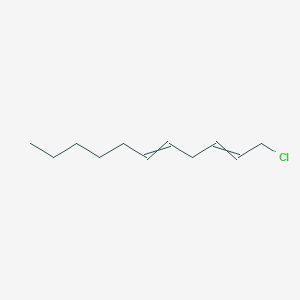

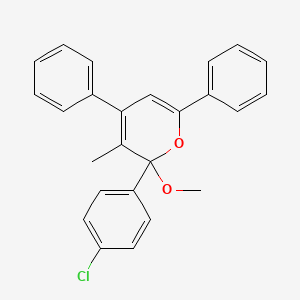
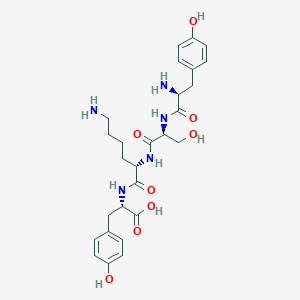
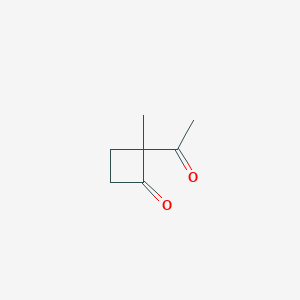
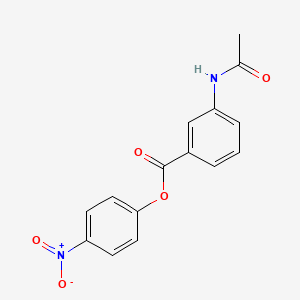
![Diphenyl [(2-methoxyphenyl)(4-nitroanilino)methyl]phosphonate](/img/structure/B14423229.png)
